(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, where a bromine atom and a tetrafluoroethoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 2-bromo-phenol with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
2-Bromo-phenol+1,1,2,2-tetrafluoroethanolK2CO3,Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
Chemistry
(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through the formation of covalent or non-covalent bonds.
Comparison with Similar Compounds
Similar Compounds
(1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the bromine atom, resulting in different reactivity and applications.
(2-Chloro-1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
(2-Fluoro-1,1,2,2-tetrafluoroethoxy)benzene:
Uniqueness
(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJNDYLVUQFCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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